The synthesis of N-Boc-2,3-difluoro-D-tyrosine involves several steps. While I don’t have specific synthetic procedures at hand, researchers typically start with commercially available starting materials and employ organic synthesis techniques to introduce the Boc (tert-butoxycarbonyl) protecting group and the difluoro substitution at the 2,3 positions of the tyrosine ring. The final product is then purified and characterized .
The molecular formula of N-Boc-2,3-difluoro-D-tyrosine is C14H17F2NO5. Its IUPAC name is (2R)-2-[(tert-butoxycarbonyl)amino]-3-(2,3-difluoro-4-hydroxyphenyl)propanoic acid. The compound exists as a pale-yellow to yellow-brown solid. Here’s the simplified InChI code for N-Boc-2,3-difluoro-D-tyrosine: 1S/C14H17F2NO5/c1-14(2,3)22-13(21)17-8(12(19)20)6-7-4-5-9(18)11(16)10(7)15/h4-5,8,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t8-/m1/s1
.
N-Boc-2,3-difluoro-D-tyrosine can participate in various chemical reactions typical of amino acids. These reactions include peptide bond formation, amidation, esterification, and deprotection of the Boc group. Researchers often use it as a building block in peptide synthesis or drug design.
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: